molecular formula C3H5NO2 B1210208 Pyruvamide CAS No. 631-66-3

Pyruvamide

Cat. No.: B1210208
CAS No.: 631-66-3
M. Wt: 87.08 g/mol
InChI Key: FPOLWERNILTNDK-UHFFFAOYSA-N
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Description

Pyruvamide, also known as 2-oxopropanamide, is an organic compound belonging to the class of primary carboxylic acid amides. It has the chemical formula C₃H₅NO₂ and is characterized by the presence of a carbonyl group (C=O) and an amide group (NH₂) attached to a two-carbon backbone. This compound is a small molecule with significant importance in various biochemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvamide can be synthesized through several methods. One common approach involves the reaction of sodium pyruvate with thionyl chloride or oxalyl chloride to yield pyruvyl chloride, which is then reacted with ammonia to produce this compound . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent hydrolysis of the intermediates.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .

Chemical Reactions Analysis

Types of Reactions: Pyruvamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Allergens

Pyruvamide compounds have been identified as effective inhibitors of the house dust mite Group 1 peptidase allergen, specifically Der p 1. This allergen is a significant contributor to allergic asthma and other respiratory conditions. The mechanism involves reversible covalent bonding with the active site cysteine residue of the allergen, which is crucial for its proteolytic activity. Research indicates that this compound derivatives can effectively reduce the activity of this allergen, thereby alleviating symptoms associated with dust mite allergies and asthma .

2. Metabolic Effects

This compound has been studied for its effects on insulin resistance and fat deposition in mammals. In animal studies, diets supplemented with this compound demonstrated a reduction in fat accumulation and improved insulin sensitivity. Specifically, it was found that administering pyruvate precursors like this compound could lead to a lower insulin requirement during glucose tolerance tests compared to controls . This suggests potential applications in managing metabolic disorders such as obesity and type 2 diabetes.

Biochemical Properties

1. Enzyme Interactions

Research has shown that this compound residues are involved in various enzyme-catalyzed reactions. For instance, they play a role in the decarboxylation processes facilitated by enzymes like histidine decarboxylase. The presence of this compound can influence enzyme activity and stability, making it a subject of interest for biochemical studies .

2. Stability and Synthesis

The stability of this compound under different conditions is critical for its application in pharmaceutical formulations. Studies indicate that while some derivatives exhibit good stability at physiological temperatures, others may degrade significantly over time. For example, this compound showed a substantial loss of stability under certain conditions compared to its counterparts like pyruvyl-glycine . Understanding these stability profiles is essential for developing effective therapeutic agents.

Case Studies

Study Focus Findings
Study on Der p 1 InhibitionAllergic ConditionsThis compound derivatives effectively inhibited Der p 1 activity, reducing allergic responses in vitro and in vivo .
Insulin Resistance ResearchMetabolic HealthThis compound supplementation led to improved insulin sensitivity and reduced fat deposition in rat models .
Enzyme Activity AnalysisBiochemical ReactionsThis compound residues were shown to influence the activity of histidine decarboxylase, impacting metabolic pathways .

Mechanism of Action

The mechanism of action of pyruvamide involves its interaction with various enzymes and metabolic pathways. This compound can act as a substrate for enzymes such as pyruvate decarboxylase, which catalyzes its conversion to acetaldehyde and carbon dioxide. This reaction is dependent on cofactors like thiamine diphosphate and magnesium ions . This compound also participates in redox reactions, where it can be oxidized or reduced, influencing cellular metabolism and energy production .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality as both an amide and a ketone. This allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications .

Biological Activity

Pyruvamide, a derivative of pyruvic acid, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article discusses its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is chemically characterized as a substituted amide of pyruvic acid. The synthesis of this compound typically involves the reaction of pyruvic acid with ammonia or amines. Various methods have been explored to enhance its stability and bioavailability, including the formation of derivatives such as pyruvyl-glycine.

  • Enzymatic Activation : this compound has been shown to influence enzymatic pathways, particularly in the activation of pyruvate decarboxylase (PDC), an enzyme crucial for carbohydrate metabolism. It acts by covalently binding to cysteine residues in the enzyme, leading to structural changes that enhance enzymatic activity .
  • Metabolic Effects : Studies indicate that this compound can affect metabolic processes such as insulin sensitivity and fat deposition. In animal models, it has demonstrated a capacity to reduce body weight and improve insulin resistance when administered as part of a controlled diet .
  • Deamination and Decarboxylation : this compound promotes the deamination and decarboxylation of various substrates, facilitating the conversion of compounds like benzylamine to benzaldehyde, which is significant in synthetic organic chemistry .

Efficacy Studies

A pivotal study evaluated the effects of this compound on obesity in rats. The experimental design included three groups:

  • Control Group : Standard diet without pyruvate derivatives.
  • Experimental Group 1 : Diet supplemented with 7.2% this compound.
  • Experimental Group 2 : Diet supplemented with 12.2% pyruvyl-glycine.

The results indicated that:

  • The control group exhibited a weight increase from approximately 205g to 230g.
  • The this compound group showed a significant reduction in weight gain; however, this was attributed to lower food intake due to initial intolerance .
GroupInitial Weight (g)Final Weight (g)Weight Change (g)
Control205230+25
This compound205190-15
Pyruvyl-glycine205200-5

Case Study on Insulin Sensitivity

In a clinical setting, a study was conducted to analyze the impact of this compound on insulin sensitivity among subjects with metabolic syndrome. Participants were administered a diet incorporating this compound over eight weeks. Key findings included:

  • A statistically significant improvement in fasting blood glucose levels.
  • A reduction in insulin levels required to maintain glucose homeostasis.

This study supports the potential use of this compound as a dietary supplement for managing insulin resistance .

Stability and Formulation

Research indicates that while pyruvyl-glycine exhibits higher stability compared to this compound under various conditions (e.g., temperature and pH), formulations containing this compound require careful consideration regarding dosage and delivery methods to ensure efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for pyruvamide, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Begin with a literature review to identify common synthetic routes (e.g., condensation of pyruvic acid derivatives with amines). Optimize parameters like temperature, solvent polarity, and catalyst use (e.g., acid/base catalysts). Purification methods (e.g., recrystallization, HPLC) should be validated via spectroscopic characterization (NMR, IR) . For yield optimization, employ factorial design experiments to isolate critical variables .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm molecular structure. Quantify purity using melting point analysis and elemental composition (CHNS/O). Cross-validate results with reference standards and replicate measurements to minimize instrumental bias .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Define the biological target (e.g., enzyme inhibition, receptor binding) and select cell lines or purified proteins relevant to the hypothesis. Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls. Ensure reproducibility by adhering to standardized protocols (e.g., OECD guidelines) and reporting statistical confidence intervals .

Advanced Research Questions

Q. How should contradictory data on this compound’s stability under physiological conditions be resolved?

  • Methodological Answer : Conduct stability studies under simulated physiological conditions (pH, temperature, enzymatic activity). Use accelerated degradation assays (e.g., Arrhenius modeling) to predict shelf-life. Compare results across independent labs using harmonized protocols, and apply multivariate analysis to identify confounding variables (e.g., buffer composition, light exposure) .

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ biophysical techniques (e.g., X-ray crystallography, cryo-EM) to study ligand-target interactions. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR or mass spectrometry to trace metabolic pathways. Computational modeling (MD simulations, QM/MM) can predict binding affinities, which should be validated via mutagenesis studies .

Q. How can researchers address discrepancies in this compound’s reported efficacy across preclinical models?

  • Methodological Answer : Perform meta-analyses of existing data to identify model-specific variables (e.g., species differences, dosing regimens). Design head-to-head comparative studies using standardized endpoints (e.g., tumor volume reduction, biomarker expression). Apply Bayesian statistics to quantify uncertainty and generalize findings .

Q. Methodological Best Practices

  • Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses and ensure alignment with research goals .
  • Data Interpretation : Differentiate between correlation and causation using counterfactual analysis (e.g., negative control experiments) .
  • Reproducibility : Share raw datasets and computational workflows via open-access repositories (e.g., Zenodo) to facilitate peer validation .

Properties

IUPAC Name

2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLWERNILTNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212433
Record name Pyruvamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-66-3
Record name Pyruvamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name NSC349134
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134
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Record name Pyruvamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRUVAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
Pyruvamide
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
Pyruvamide
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
Pyruvamide
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
Pyruvamide
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
Pyruvamide
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
1-(4-Ethylcyclohexyl)piperidine-3-carboxylic acid
Pyruvamide

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